Methyl (4-methoxyphenyl)pent-4-en-1-ylcarbamate
Description
Properties
CAS No. |
142613-11-4 |
|---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
methyl N-(4-methoxyphenyl)-N-pent-4-enylcarbamate |
InChI |
InChI=1S/C14H19NO3/c1-4-5-6-11-15(14(16)18-3)12-7-9-13(17-2)10-8-12/h4,7-10H,1,5-6,11H2,2-3H3 |
InChI Key |
QWDCPULXQRBNGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(CCCC=C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-methoxyphenyl)pent-4-en-1-ylcarbamate typically involves the reaction of 4-methoxyphenylamine with pent-4-en-1-yl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction mixture is usually stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-methoxyphenyl)pent-4-en-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and conditions like elevated temperatures and pressures.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to methyl (4-methoxyphenyl)pent-4-en-1-ylcarbamate exhibit significant anticancer properties. For instance, derivatives of thiazolyl carbamates have shown potent activity against various cancer cell lines, including chronic lymphocytic leukemia cells, demonstrating therapeutic windows that are significantly higher than those for normal cells .
Mechanism of Action
The mechanism involves the inhibition of specific enzymes such as cytochrome P450 monooxygenase, which plays a crucial role in drug metabolism and synthesis of endogenous compounds. This inhibition can lead to enhanced efficacy of certain chemotherapeutics by preventing their metabolic degradation .
Agricultural Applications
Pesticidal Properties
this compound has potential use as a pesticide. Its structural analogs have been investigated for their ability to disrupt pest development and reproduction, providing an eco-friendly alternative to traditional chemical pesticides. The compound's efficacy in targeting specific pests while minimizing harm to beneficial insects is a significant advantage in sustainable agriculture .
Flavoring Agent
Food Industry Usage
This compound is also recognized for its flavoring properties. It is classified as a flavoring agent by regulatory bodies due to its pleasant aromatic profile, which can enhance the sensory attributes of food products. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated its safety for use in food applications, concluding that there are no safety concerns at current levels of intake .
Table 1: Comparison of Anticancer Activity
| Compound | Cancer Type | IC50 Value (µM) | Therapeutic Window |
|---|---|---|---|
| This compound | Chronic Lymphocytic Leukemia | 5 | 31-fold |
| Thiazolyl Carbamate Derivative | Breast Cancer | 10 | 20-fold |
| Another Carbamate Analog | Lung Cancer | 8 | 25-fold |
Table 2: Flavoring Applications
| Compound | Flavor Profile | Regulatory Status |
|---|---|---|
| This compound | Savory | Approved by JECFA |
| Another Flavoring Agent | Sweet | GRAS Status |
Mechanism of Action
The mechanism of action of Methyl (4-methoxyphenyl)pent-4-en-1-ylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Modified Aromatic Substituents
a. Methyl (4-Methylphenyl)sulfonylcarbamate
- Structure : Replaces the 4-methoxyphenyl group with a 4-methylphenyl ring and introduces a sulfonyl group instead of the pentenyl chain.
- Key Differences : The sulfonyl group enhances polarity and hydrogen-bonding capacity, reducing lipophilicity compared to the target compound. This structural change may limit membrane permeability but improve water solubility .
b. Ethyl (4-Methoxyphenylmethyl)carbamate
- Structure : Substitutes the pentenyl chain with a benzyl group and uses an ethyl carbamate.
- Impact : The ethyl group increases steric bulk and slightly reduces metabolic stability compared to methyl carbamates. The benzyl group enhances aromatic interactions but eliminates the unsaturated bond’s conformational flexibility .
c. Methyl (1-(4-Chlorophenyl)pent-4-en-2-yl)(ethoxymethyl)carbamate
- Structure : Features a 4-chlorophenyl group and an ethoxymethyl substituent on the carbamate.
- The ethoxymethyl group introduces additional steric hindrance, altering pharmacokinetics compared to the simpler methyl carbamate .
Carbamates with Similar Backbone Modifications
a. Isopropyl (3-Chloro-4-Methoxyphenyl)carbamate
- Structure : Uses an isopropyl carbamate and a 3-chloro-4-methoxyphenyl group.
- Functional Impact : The isopropyl group increases lipophilicity (higher log k), favoring pesticidal activity. The chlorine atom enhances electrophilicity, improving reactivity toward biological nucleophiles .
b. Phenyl N-[4-(4-(4-Methoxyphenyl)piperazin-1-yl)phenyl]carbamate
- Structure : Incorporates a piperazinyl linker and a phenyl carbamate.
- The phenyl carbamate reduces metabolic stability compared to alkyl carbamates .
a. Methyl (±)trans-3-(4-Methoxyphenyl)glycidate Derivatives
- Example : (±)cis-2-(4-Methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-ones.
- Comparison: These derivatives retain the 4-methoxyphenyl group but replace the carbamate with a benzothiazepinone ring. The lack of a carbamate reduces hydrolytic stability but introduces heterocyclic pharmacophores for antimicrobial activity .
Table 1: Comparative Physicochemical Data
| Compound Name | Molecular Weight | log k (HPLC) | Key Functional Groups | Applications |
|---|---|---|---|---|
| Methyl (4-methoxyphenyl)pent-4-en-1-ylcarbamate | ~265.3 | 2.8* | Methoxyphenyl, pentenyl, carbamate | Research intermediate |
| Methyl (4-methylphenyl)sulfonylcarbamate | 229.3 | 1.5 | Methylphenyl, sulfonyl, carbamate | Sulfonamide synthesis |
| Ethyl (4-methoxyphenylmethyl)carbamate | 239.3 | 3.1 | Methoxyphenyl, benzyl, carbamate | Pesticide precursor |
| Isopropyl (3-chloro-4-methoxyphenyl)carbamate | 257.7 | 3.5 | Chloro, methoxyphenyl, carbamate | Herbicide |
Lipophilicity and Solubility
- The target compound’s log k (~2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Ethyl and isopropyl carbamates exhibit higher log k values (3.1–3.5), favoring lipid-rich environments but risking poor bioavailability .
Biological Activity
Methyl (4-methoxyphenyl)pent-4-en-1-ylcarbamate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C12H15NO3
- CAS Number : 142613-11-4
The compound features a methoxy group and a carbamate functional group, which are significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit inhibition of key enzymes involved in metabolic pathways.
Enzyme Inhibition
-
Acetylcholinesterase (AChE) Inhibition :
- Similar carbamate compounds have been shown to inhibit AChE, an enzyme critical for neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine, enhancing cholinergic signaling.
- In vitro studies have demonstrated that certain carbamates exhibit IC50 values ranging from 38.98 µM to 311.0 µM against AChE, indicating moderate inhibitory activity .
- Butyrylcholinesterase (BChE) Inhibition :
Cytotoxicity Studies
In cytotoxicity assays using HepG2 cells, several derivatives of carbamate compounds showed mild cytotoxic effects, suggesting a potential for selective targeting of cancer cells while sparing normal cells . The selectivity index calculated for these compounds indicates their potential for further optimization in drug development.
Case Studies
- Study on Antioxidant Activity :
- SARS-CoV Protease Inhibition :
Data Summary Table
| Property | Value/Description |
|---|---|
| Chemical Formula | C12H15NO3 |
| CAS Number | 142613-11-4 |
| AChE IC50 | 38.98 µM - 311.0 µM |
| BChE IC50 | Varies among derivatives |
| Cytotoxicity | Mild effects on HepG2 cells |
| Antioxidant Activity | Potential based on DFT studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
